![molecular formula C7H7N3O B13008772 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a fused ring system combining pyrrole and pyrazine moieties, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol can yield derivatives of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents such as bromine or chlorine are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use in developing new pharmaceuticals targeting specific pathways and diseases.
Industry: It finds applications in the synthesis of materials with unique properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its application, such as inhibiting microbial growth or interfering with cancer cell proliferation .
Comparación Con Compuestos Similares
7-Deazaadenine Derivatives: These compounds share structural similarities with 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one and exhibit comparable biological activities.
Imidazo[1,2-a]pyrazines: These compounds also feature fused ring systems and are studied for their versatile reactivity and biological applications.
Uniqueness: this compound stands out due to its specific ring fusion and the presence of an amino group, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel therapeutic avenues.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
7-amino-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H7N3O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,8H2,(H,9,11) |
Clave InChI |
BGUSEONEOLEBRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(C=C2C(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)

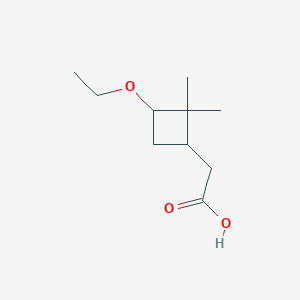

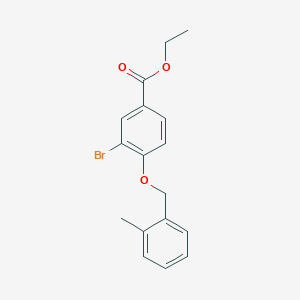
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)
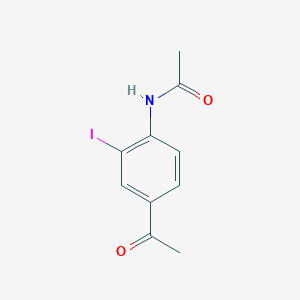
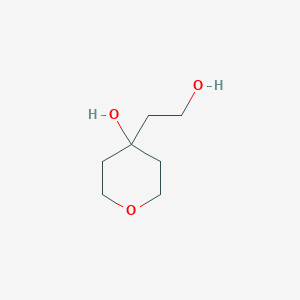
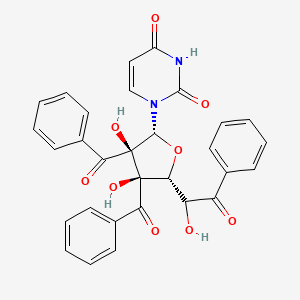
![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)
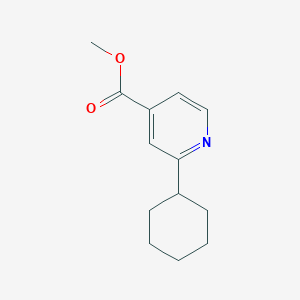
![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
